1''-epi-Perindopril, (1''R)-

説明

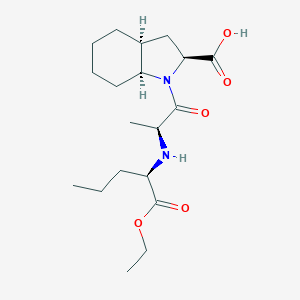

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQLZZIHOAWMC-QMHWVQJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145513-33-3 | |

| Record name | 1''-epi-Perindopril, (1''R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145513333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1''-EPI-PERINDOPRIL, (1''R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEM1DRJ22L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Definition and Characterization of 1 R 1 Epi Perindopril

Elucidation of Chiral Centers and Absolute Configurations within the Perindopril (B612348) Scaffold

Perindopril's molecular structure is characterized by the presence of multiple chiral centers, which gives rise to a number of possible stereoisomers. ontosight.aiwashington.edu The canonical form of Perindopril possesses five chiral centers, with the specific spatial orientation of each center being crucial for its therapeutic effect. google.comgoogle.com The chemical name for the active form of Perindopril, (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid, explicitly defines the absolute configuration at each of these chiral centers as (S). daicelpharmastandards.com

In the context of (1''R)-1''-epi-Perindopril, the designation "(1''R)-" signifies a specific inversion of the stereochemistry at one of these chiral centers. This particular isomer is also referred to as (±)-1″-epi-perindopril, indicating a racemic mixture at this position. synzeal.com

Table 1: Chiral Centers in Perindopril

| Chiral Center | Canonical Perindopril Configuration | (1''R)-1''-epi-Perindopril Configuration |

|---|---|---|

| C2 | S | S |

| C3a | S | S |

| C7a | S | S |

| C1' | S | S |

| C1'' | S | R |

This table outlines the absolute configurations of the chiral centers in both the canonical form of Perindopril and its (1''R)-1''-epi isomer.

Diastereomeric Relationships of (1''R)-1''-epi-Perindopril to Canonical Perindopril Stereoisomers

Stereoisomers that are not mirror images of each other are known as diastereomers. washington.edu (1''R)-1''-epi-Perindopril is a diastereomer of the therapeutically active form of Perindopril. This relationship arises because one or more, but not all, of the chiral centers differ between the two molecules. washington.edugoogle.com The inversion of the stereocenter at the 1'' position from (S) in canonical Perindopril to (R) in the epi-isomer results in a molecule with distinct physical and chemical properties. chemicalbook.com The presence of such diastereomeric impurities is a critical consideration in the synthesis and quality control of Perindopril, as they can possess different pharmacological activities. ontosight.ai

Advanced Spectroscopic Methods for Stereochemical Assignment and Purity Assessment

The precise determination of the stereochemical identity and purity of compounds like (1''R)-1''-epi-Perindopril necessitates the use of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. acs.org Techniques such as 1H NMR and 13C NMR provide detailed information about the chemical environment of individual atoms within the molecule. daicelpharmastandards.com For complex stereoisomers like those of Perindopril, advanced two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to determine the spatial proximity of different protons, thereby aiding in the assignment of relative stereochemistry. researchgate.net Conformational analysis of Perindopril and its isomers has been successfully performed using these methods, allowing for the differentiation of various stereochemical arrangements. acs.orgresearchgate.net

Chiroptical Techniques for Stereoisomer Characterization

Chiroptical techniques are indispensable for the characterization of chiral molecules as they directly probe the differential interaction of the molecule with left and right circularly polarized light. bsmu.by

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum is unique to a specific enantiomer or diastereomer and can be used for both qualitative identification and quantitative determination of stereochemical purity. nih.gov

High-performance liquid chromatography (HPLC) using a chiral stationary phase is another crucial method for separating and quantifying stereoisomers. farmaciajournal.comresearchgate.net This technique, often coupled with a chiroptical detector, allows for the effective resolution of enantiomers and diastereomers, which is essential for the quality control of pharmaceutical products containing Perindopril. farmaciajournal.com

Table 2: Compound Names

| Compound Name |

|---|

| (1''R)-1''-epi-Perindopril |

| Perindopril |

| Perindoprilat (B1679611) |

| (±)-1″-epi-perindopril |

This table lists the chemical compounds mentioned throughout the article.

Molecular Interactions and Structure Activity Relationships Sar of 1 R 1 Epi Perindopril with Angiotensin Converting Enzyme Ace

Comparative Enzymatic Inhibition Studies with Angiotensin-Converting Enzyme (ACE) (in vitro)

In vitro studies have been instrumental in elucidating the ACE inhibitory potential of the various stereoisomers of perindopril (B612348). A comprehensive study involving the synthesis and evaluation of all 32 stereoisomers of perindoprilat (B1679611) revealed significant variations in their enzymatic inhibition. nih.gov The in vitro ACE inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50), serves as a key metric for comparing the efficacy of these isomers.

The research demonstrated that out of the 32 stereoisomers, a select few exhibited high potency. nih.gov Specifically, four of the isomers, including the therapeutically used perindoprilat (which has an all-S configuration), displayed ACE inhibitory activities in the nanomolar range. nih.gov Another four isomers were found to be approximately ten times less active, while the remaining isomers showed significantly lower or no meaningful activity. nih.gov This stark differentiation in inhibitory potency underscores the stringent stereochemical requirements of the ACE active site.

While specific IC50 values for each of the 32 isomers, including (1''R)-1''-epi-Perindopril, are not detailed in the available abstracts, the classification of their activity highlights the dramatic impact of stereochemistry. The most potent isomers are those that can adopt the optimal conformation to fit within the enzyme's active site and interact with key residues. The active metabolite, perindoprilat, is a potent competitive inhibitor of ACE. nih.gov

| Stereoisomer Group | Relative ACE Inhibitory Potency (in vitro) | Number of Isomers in Group | Key Finding Reference |

|---|---|---|---|

| High Potency (e.g., Perindoprilat) | Nanomolar range activity | 4 | nih.gov |

| Moderate Potency | Approximately 10-fold less active than the high potency group | 4 | nih.gov |

| Low/No Potency | Significantly lower activity | 24 | nih.gov |

Influence of Stereochemistry on ACE Binding Affinity and Efficacy (in vitro)

The stereochemistry of perindoprilat isomers is a crucial factor governing their binding affinity and inhibitory efficacy towards ACE. The enzyme's active site is a three-dimensional pocket with specific subsites (S1, S2, S1', S2') that accommodate the side chains of the inhibitor. The precise orientation of the carboxylate groups, the hydrophobic perhydroindole ring, and the side chains of the amino acid components of perindoprilat are essential for optimal binding.

Studies have indicated that the stereochemistry at the two chiral centers corresponding to the S,S configuration in the alanine (B10760859) and norvaline-derived portions of the molecule is particularly important for high potency. washington.edu A change in the stereochemistry at any of the chiral centers can lead to a significant loss of activity. For (1''R)-1''-epi-Perindopril, the inversion of the stereocenter from S to R at the 1'' position would alter the spatial orientation of the ethyl ester (in the prodrug) or the corresponding carboxylate group (in the active diacid form). This change would likely disrupt the optimal interactions within the ACE active site, leading to a reduction in binding affinity and, consequently, lower inhibitory efficacy compared to the all-S isomer, perindoprilat. The high affinity of perindoprilat for ACE is a key contributor to its potent and long-lasting effects. oup.com

Computational Modeling of Ligand-ACE Interactions for Perindopril Stereoisomers

Computational modeling techniques, including molecular docking and molecular dynamics simulations, provide valuable insights into the binding of perindopril stereoisomers to ACE at an atomic level. These methods help in visualizing the interactions and understanding the energetic factors that drive binding and inhibition.

Molecular docking simulations are widely used to predict the binding pose of a ligand within the active site of a protein and to estimate the binding affinity. mdpi.com For perindoprilat, docking studies have been performed using crystal structures of ACE, often with an ACE homologue from Drosophila melanogaster (AnCE) as a model system (PDB ID: 2X94). nih.govrcsb.org These simulations show that the active (all-S) perindoprilat fits snugly into the active site.

The carboxylate group of the perhydroindole ring and the C-terminal carboxylate of the norvaline moiety are crucial for coordinating with the catalytic zinc ion in the ACE active site and interacting with positively charged amino acid residues. scholarsresearchlibrary.com The hydrophobic perhydroindole ring system of perindoprilat interacts with hydrophobic pockets within the enzyme. nih.gov

For the (1''R)-1''-epi-Perindoprilat isomer, a docking simulation would likely predict a different, less favorable binding mode. The altered stereochemistry at the 1'' position would change the orientation of the side chain, potentially leading to steric clashes with active site residues or preventing the formation of key hydrogen bonds and hydrophobic interactions that are observed with the all-S isomer. This would result in a lower predicted binding affinity, consistent with reduced in vitro inhibitory activity.

| Perindoprilat Moiety | Interacting ACE Component/Subsite | Type of Interaction | Reference |

|---|---|---|---|

| Carboxylate Groups | Zinc ion, Positively charged residues | Ionic interaction, Hydrogen bonding | scholarsresearchlibrary.com |

| Perhydroindole Ring | Hydrophobic pockets | Hydrophobic interaction | nih.gov |

| Alkyl Side Chains | S1 and S2' subsites | Hydrophobic interaction | nih.gov |

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein interaction, revealing the conformational flexibility of the ligand and the protein, and the stability of the binding over time. MD simulations can be used to analyze the conformational preferences of different perindopril stereoisomers in solution and when bound to ACE.

Identification of Key Structural Determinants for ACE Recognition and Catalysis

The structure-activity relationship (SAR) of perindopril stereoisomers is defined by several key structural determinants that are essential for recognition by and inhibition of ACE.

Zinc-Binding Groups: The two carboxylate groups in perindoprilat are critical for chelating the essential zinc ion in the ACE active site. This interaction is a primary anchor for the inhibitor and is fundamental to its mechanism of action. scholarsresearchlibrary.com

Hydrophobic N-Ring: The large, hydrophobic perhydroindole ring (the N-ring) is a significant contributor to the potency of perindoprilat. This group fits into a large hydrophobic pocket in the enzyme, enhancing the binding affinity. scholarsresearchlibrary.com

Stereochemistry of the Side Chains: The specific stereochemistry at the chiral centers dictates the orientation of the side chains, which in turn determines how well they fit into the S1 and S2' subsites of ACE. The all-S configuration of perindoprilat allows for optimal hydrophobic interactions in these subsites. nih.gov The inversion of stereochemistry at the 1'' position in (1''R)-1''-epi-Perindopril would misalign the side chain, reducing these favorable interactions and thus decreasing the inhibitory potency.

Peptide-like Backbone: The amide bond in the perindoprilat structure mimics the peptide backbone of ACE's natural substrates, such as angiotensin I. This allows for the formation of key hydrogen bonds with residues in the active site, further stabilizing the enzyme-inhibitor complex.

The consistent relative orientation of the key functional groups is a hallmark of potent ACE inhibitors. scribd.com Any deviation from this optimal spatial arrangement, as would be the case with (1''R)-1''-epi-Perindopril, leads to a significant reduction in the ability of the molecule to be recognized by and inhibit ACE.

Enzymatic Biotransformation and Metabolic Fate of Perindopril Stereoisomers

Hydrolytic Enzymes Involved in Perindopril (B612348) Prodrug Activation and Stereoisomer Metabolism

The activation of the perindopril prodrug to its pharmacologically active metabolite, perindoprilat (B1679611), is primarily mediated by hydrolytic enzymes. glowm.comgoogle.comdrugbank.com This conversion predominantly occurs in the liver. nih.govnih.gov Carboxylesterases, a family of enzymes abundant in the liver, are the key players in this hydrolytic process. nih.govnih.gov These enzymes catalyze the cleavage of the ester bond in the perindopril molecule, leading to the formation of the active diacid, perindoprilat.

Characterization of Metabolic Pathways Leading to (1''R)-1''-epi-Perindopril Degradation Products

While specific metabolic pathways for the degradation of (1''R)-1''-epi-Perindopril have not been extensively detailed in published literature, the known degradation pathways for perindopril provide a framework for understanding its likely metabolic fate. The primary degradation pathways for perindopril are hydrolysis and intramolecular cyclization. nih.gov

Hydrolysis of the ester group, mediated by esterases, leads to the formation of perindoprilat. It is plausible that (1''R)-1''-epi-Perindopril also undergoes this hydrolytic conversion to its corresponding diacid metabolite. The rate and extent of this conversion would be dependent on the stereospecificity of the involved esterases.

Another significant degradation pathway for perindopril involves intramolecular cyclization to form a diketopiperazine derivative. nih.govresearchgate.net This pathway is influenced by factors such as temperature and pH. It is anticipated that (1''R)-1''-epi-Perindopril could also be susceptible to this cyclization reaction, leading to the formation of its corresponding diketopiperazine degradation product. Forced degradation studies on perindopril have shown that it degrades significantly under acidic, alkaline, oxidative, and thermal stress conditions. ijpsr.com

The following table summarizes the known and potential degradation pathways for perindopril and its stereoisomers:

| Degradation Pathway | Description | Enzymes Involved | Resulting Products |

| Hydrolysis | Cleavage of the ethyl ester group to form the active diacid metabolite. | Carboxylesterases (primarily in the liver) | Perindoprilat and its stereoisomers |

| Intramolecular Cyclization | Formation of a diketopiperazine derivative. | Non-enzymatic (influenced by heat and pH) | Diketopiperazine derivatives of perindopril and its stereoisomers |

| Oxidative Degradation | Degradation under oxidative stress conditions. | Not fully characterized | Various oxidative degradation products |

In Vitro Enzymatic Studies of Stereoisomer-Specific Metabolic Transformations

Detailed in vitro enzymatic studies specifically focused on the metabolic transformations of (1''R)-1''-epi-Perindopril are not widely available in the scientific literature. However, general principles derived from in vitro studies on perindopril and other ester prodrugs can provide insights.

In vitro incubation of perindopril with liver microsomes or purified esterases would be the standard approach to investigate its metabolic fate. Such studies would allow for the identification of metabolites formed and the determination of the kinetic parameters of the enzymatic reactions. By using stereochemically pure isomers like (1''R)-1''-epi-Perindopril as substrates in these in vitro systems, researchers could elucidate the specific metabolic pathways and the enzymes responsible for its transformation. These studies would also reveal if there are any unique metabolites formed from this specific stereoisomer compared to the parent drug.

Role of Esterases and Other Biotransformation Enzymes in Stereochemical Interconversions

The potential for stereochemical interconversion, or epimerization, of perindopril stereoisomers, including (1''R)-1''-epi-Perindopril, is an important aspect of its metabolism. While the primary role of esterases is hydrolysis, it is conceivable that these or other biotransformation enzymes could catalyze a change in the stereochemical configuration at one or more of the chiral centers.

Analytical Methodologies for the Quantitative Determination and Chiral Separation of 1 R 1 Epi Perindopril

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation of perindopril (B612348) stereoisomers. researchgate.net These methods offer the high resolution required to distinguish between enantiomers and diastereomers, which often exhibit identical physical and chemical properties in an achiral environment. rsc.org The development of stability-indicating UHPLC methods has been particularly valuable for the simultaneous estimation of perindopril, its related impurities, and other combined drug substances. tandfonline.comtandfonline.com

The success of chiral separations in HPLC hinges on the use of Chiral Stationary Phases (CSPs). These phases create a chiral environment that allows for differential interaction with stereoisomers, leading to their separation. For perindopril, several types of CSPs have been successfully employed.

Cyclodextrin-Based CSPs : Columns such as ChiraDex, which feature β-cyclodextrin chemically bonded to silica (B1680970) gel particles, have proven effective. rsc.orgresearchgate.netrsc.org The chiral recognition mechanism involves the formation of inclusion complexes between the hydrophobic cavity of the cyclodextrin (B1172386) and the non-polar parts of the analyte. rsc.org

Protein-Based CSPs : Ovomucoid-based columns, like the Ultron ES-OVM, have been used as a chiral selector for the simultaneous enantioseparation of perindopril and other drugs. farmaciajournal.comfarmaciajournal.com This type of CSP offers a complex three-dimensional structure with multiple chiral interaction sites.

Cellulose-Based CSPs : In some applications, cellulose-based stationary phases have been utilized in capillary electro-chromatography methods for the chiral separation of related compounds. farmaciajournal.com

The validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, ensuring specificity, accuracy, precision, linearity, and robustness for quality control purposes. tandfonline.comijlpr.com

Achieving optimal resolution between closely related stereoisomers like (1''R)-1''-epi-Perindopril and other perindopril forms requires meticulous optimization of several chromatographic parameters.

Mobile Phase Composition : The choice and ratio of the organic modifier (typically acetonitrile) and the aqueous buffer are critical. rsc.orgfarmaciajournal.com For instance, a mobile phase of phosphate (B84403) buffer (50 mM, pH 3.0) and acetonitrile (B52724) (45:55 v/v) was used with a ChiraDex column. rsc.orgrsc.orgresearchgate.net Another method employed 7% acetonitrile and 93% potassium dihydrogen phosphate (20 mM, pH 3.75) with an Ultron ES-OVM column. farmaciajournal.comfarmaciajournal.com

pH of the Mobile Phase : The pH of the aqueous component of the mobile phase influences the ionization state of the acidic perindopril molecule, which in turn affects its interaction with the CSP and its retention time. nih.gov A pH of 3.0 has been found to be optimal for separation on a cyclodextrin-based CSP. rsc.org

Column Temperature : Temperature can significantly impact separation efficiency and analysis time. While some separations are performed at room temperature (25°C), others have found that elevated temperatures (up to 60°C or 70°C) can improve peak shape and resolution between certain impurities. tandfonline.comfarmaciajournal.comoup.com

Flow Rate : The flow rate is adjusted to balance analysis time with separation efficiency. Typical flow rates for perindopril stereoisomer separation are around 1.0 mL/min. rsc.orgrsc.orgfarmaciajournal.com

Detection Wavelength : UV detection is commonly used, with wavelengths set at 210 nm or 215 nm to achieve high sensitivity for perindopril and its related substances. tandfonline.comrsc.orgrsc.org

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase | ChiraDex (β-cyclodextrin) rsc.orgrsc.org | Ultron ES-OVM (Ovomucoid) farmaciajournal.comfarmaciajournal.com | Agilent SB C18 (UHPLC) tandfonline.comtandfonline.com |

| Mobile Phase | Phosphate buffer (50 mM, pH 3.0) : Acetonitrile (45:55 v/v) rsc.orgrsc.org | KH2PO4 (20 mM, pH 3.75) : Acetonitrile (93:7 v/v) farmaciajournal.comfarmaciajournal.com | 0.1% Perchloric acid buffer and Acetonitrile (Gradient) tandfonline.comtandfonline.com |

| Flow Rate | 1.0 mL/min rsc.orgrsc.org | 1.0 mL/min farmaciajournal.comfarmaciajournal.com | 0.8 mL/min tandfonline.comtandfonline.com |

| Temperature | Room Temperature rsc.org | 25°C farmaciajournal.comfarmaciajournal.com | 60°C tandfonline.comtandfonline.com |

| Detection | UV at 210 nm rsc.orgrsc.org | UV-VIS farmaciajournal.comfarmaciajournal.com | UV at 215 nm tandfonline.comtandfonline.com |

Capillary Electrophoresis for Enantiomeric and Diastereomeric Purity Assessment

Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering high efficiency and resolution. oup.com In CE, a chiral selector is typically added to the background electrolyte (BGE). rsc.org

For the enantiomeric purity assessment of perindopril, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used as the chiral selector. rsc.orgresearchgate.net The separation is based on the differential mobility of the diastereomeric complexes formed between the enantiomers and the chiral selector in the presence of an electric field.

Optimization of CE parameters is crucial for achieving baseline separation:

Chiral Selector Concentration : A concentration of 10 mM HP-β-CD has been found effective. rsc.orgrsc.org

Background Electrolyte (BGE) : Phosphate buffers are frequently used. For acidic compounds like perindopril, a high pH BGE is often employed, with one validated method using a 100 mM phosphate buffer at pH 7.0. rsc.orgrsc.orgrsc.org

Applied Voltage : An applied voltage of around 15 kV is typical for these separations. rsc.orgrsc.org

Temperature : The capillary temperature is controlled, for instance at 15°C, to ensure reproducibility and optimal resolution, as higher temperatures can worsen the separation. rsc.org

While CE can offer superior resolution compared to HPLC, it may have limitations in terms of sensitivity and sample loading capacity. rsc.org The limit of quantification for perindopril with a CE method was found to be 25.0 µg/mL, compared to 5.0 µg/mL for an optimized HPLC method. rsc.org

| Parameter | Optimized Condition |

|---|---|

| Chiral Selector | 10 mM 2-hydroxylpropyl-β-cyclodextrin (HP-β-CD) rsc.orgrsc.org |

| Background Electrolyte (BGE) | 100 mM Phosphate buffer (pH 7.0) with 15% v/v Methanol rsc.orgresearchgate.net |

| Applied Voltage | 15 kV rsc.orgrsc.org |

| Temperature | 15°C rsc.org |

| Detection | Diode Array Detector rsc.org |

Hyphenated Techniques for Structural Confirmation and Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for the unambiguous identification of stereoisomers and the analysis of trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of LC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly useful for the quantification of perindopril and its metabolites in complex biological matrices like human plasma. nih.govnih.gov

While standard LC-MS/MS may not inherently separate stereoisomers, when coupled with a chiral LC method, it can provide structural confirmation and precise quantification of individual isomers, even at very low concentrations. uni-halle.de Methods have been developed with a lower limit of quantification (LLOQ) as low as 0.5 ng/mL for perindopril in human plasma. nih.gov The mass spectrometer operates in selected reaction monitoring (SRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov

Gas Chromatography (GC) is another technique that has been applied to the analysis of perindopril. researchgate.netwisdomlib.org Due to the low volatility and high polarity of perindopril, a derivatization step is required to convert it into a more volatile compound suitable for GC analysis. tandfonline.com

One reported method involves the derivatization of perindopril with pentafluorobenzyl bromide in an acetone (B3395972) medium. tandfonline.com The resulting derivative is then separated on a capillary column (e.g., SE-54) and detected by a flame-ionization detector (FID). tandfonline.com While feasible, GC-based methods are less common than LC techniques for the analysis of complex pharmaceutical compounds like perindopril and its stereoisomers, largely due to the need for derivatization and the thermal lability of many drug molecules. rjptonline.org

Method Validation Parameters for Stereoselective Assays

The validation of analytical methods is a critical process in pharmaceutical analysis, ensuring that a specific method is suitable for its intended purpose. For stereoselective assays designed to quantify and separate chiral compounds like perindopril and its stereoisomers, including (1''R)-1''-epi-Perindopril, validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). nih.govresearchgate.netaun.edu.eg Validation confirms that the analytical procedure is specific, linear, accurate, precise, and robust. farmaciajournal.comrasayanjournal.co.in

Key validation parameters for stereoselective high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods are detailed below.

Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients. farmaciajournal.com For the analysis of (1''R)-1''-epi-Perindopril, which is a known impurity of Perindopril, the method must demonstrate sufficient resolution between the main perindopril peak and the peaks of all its stereoisomers and other related substances. synzeal.com In one study, the selectivity of a UHPLC-DAD method was confirmed by analyzing samples that had undergone forced degradation through acid-base hydrolysis, oxidation, and thermolysis, ensuring no interference from degradation products. nih.gov Another HPLC method demonstrated specificity by showing no interfering peaks from blank solutions or tablet excipients at the retention times of the perindopril enantiomers. farmaciajournal.com

Linearity Linearity establishes the relationship between the concentration of an analyte and the analytical signal. The method's response should be directly proportional to the concentration of the analyte within a given range. Different studies have established linearity for perindopril and its isomers over various concentration ranges, which is essential for quantifying impurities like (1''R)-1''-epi-Perindopril.

A selection of reported linearity ranges and correlation coefficients (r) for perindopril and its isomers from various validated methods is presented below.

| Method | Analyte(s) | Linearity Range (µg/mL) | Correlation Coefficient (r or r²) | Source |

| UHPLC-DAD | Isomer I of perindopril l-arginine | 0.40–1.40 | r = 0.9914 | nih.gov |

| UHPLC-DAD | Isomer II of perindopril l-arginine | 0.40–2.40 | r = 0.9998 | nih.gov |

| HPLC | Perindopril Erbumine | 20 - 200 | Not Specified | farmaciajournal.com |

| HPLC | Perindopril Erbumine | 2.5–50 | Not Specified | nih.gov |

| RP-HPLC | Perindopril | 20-100 | r² = 0.9997 | rasayanjournal.co.in |

| HPLC | Perindopril Erbumine | 4-20 | Not Specified | sphinxsai.com |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified, while LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. rasayanjournal.co.in These parameters are crucial for quantifying trace-level impurities. For stereoselective assays, a low LOQ is necessary to accurately measure the amount of undesired stereoisomers like (1''R)-1''-epi-Perindopril.

The table below summarizes LOD and LOQ values from different validated methods.

| Method | Analyte(s) | LOD (µg/mL) | LOQ (µg/mL) | Source |

| UHPLC-DAD | Isomer I of perindopril l-arginine | 0.1503 | 0.4555 | nih.gov |

| UHPLC-DAD | Isomer II of perindopril l-arginine | 0.0356 | 0.1078 | nih.gov |

| HPLC | S- and R-perindopril | 2.3 | Not Specified | researchgate.netaun.edu.eg |

| RP-HPLC | Perindopril Erbumine | 0.75 | 2.3 | nih.gov |

| RP-HPLC | Perindopril | 0.03 | 0.12 | rasayanjournal.co.in |

| HPLC | Perindopril Erbumine | 2 | 7.0 | sphinxsai.com |

Precision Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov The results are expressed as the relative standard deviation (RSD).

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples) and calculating the percentage recovery. nih.govsphinxsai.com

A summary of reported precision and accuracy data is provided in the table below.

| Method | Analyte(s) | Precision (%RSD) | Accuracy (% Recovery) | Source |

| UHPLC-DAD | Isomer I of perindopril l-arginine | Intra-day: 0.89-1.91; Inter-day: 1.04-1.71 | 95.56–96.27 | nih.gov |

| UHPLC-DAD | Isomer II of perindopril l-arginine | Intra-day: 1.06-1.98; Inter-day: 1.20-1.80 | 97.10–97.89 | nih.gov |

| HPLC | Perindopril Erbumine | RSD: 0.865% | 99.00 - 100.5 | sphinxsai.com |

| Spectrophotometric | Perindopril Erbumine | Not Specified | 99.03±0.82–99.79±0.66 | indianchemicalsociety.com |

Robustness Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. farmaciajournal.comrasayanjournal.co.in This provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in mobile phase composition (e.g., ±5% variation), pH of the buffer, flow rate (e.g., ±0.1 mL/min), and column temperature. farmaciajournal.comprimescholars.com The method is considered robust if the system suitability parameters, such as peak resolution and symmetry, remain within acceptable limits despite these changes. farmaciajournal.com

Advanced Theoretical and Computational Chemistry Studies of 1 R 1 Epi Perindopril

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are instrumental in elucidating the electronic structure and conformational landscape of complex molecules like the stereoisomers of perindopril (B612348). These computational methods provide detailed insights into the molecule's geometry, energy, and electronic properties, which are crucial for understanding its chemical behavior and pharmacological activity.

Density Functional Theory (DFT) Applications in Geometrical Optimization and Energy Profiling

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying perindopril and its stereoisomers. researchgate.netchinesechemsoc.org DFT methods, such as B3LYP, are frequently employed with basis sets like 6-31G(d) or 6-311++G(d,p) to perform geometrical optimizations and calculate the energies of different conformations. researchgate.netresearchgate.netsapub.org These calculations help identify the most stable structures (lowest energy conformers) and map out the potential energy surface of the molecule. researchgate.netcas.cz For instance, DFT calculations have been used to investigate the neutral and ionized complexes of perindopril, revealing that in the gas phase, the neutral complex is generally more stable. researchgate.netresearchgate.net

The choice of the functional and basis set is critical for obtaining accurate results. The B3LYP functional, a hybrid functional, is popular due to its balance of accuracy and computational cost. researchgate.netresearchgate.netresearchgate.net The 6-31G(d) basis set is often sufficient for initial optimizations, while larger basis sets like 6-31++G(d,p) can be used for more precise single-point energy calculations. researchgate.net These theoretical models have been successfully applied to study the conformational behavior of perindopril in different environments, such as in the gas phase and in solution, often using models like the Conductor-like Polarizable Continuum Model (CPCM) to simulate solvent effects. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Perindopril Studies

| Method | Functional | Basis Set | Application | Reference |

| DFT | B3LYP | 6-31G(d) | Geometrical optimization of perindopril complexes. | researchgate.netresearchgate.net |

| DFT | B3LYP | 6-31++G(d,p) | Single-point energy calculations for higher accuracy. | researchgate.net |

| DFT | M06-2X-D3 | 6-31G(d,p) | Investigating reaction mechanisms and stereoselectivity. | chinesechemsoc.org |

Ab Initio Methods for Molecular Property Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for predicting molecular properties. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been applied to study perindopril and its complexes. researchgate.netresearchgate.netwseas.us While computationally more demanding than DFT, ab initio calculations can offer more accurate descriptions of electron correlation effects, which are important for certain molecular properties.

For example, ab initio calculations at the HF/6-31G(d) level have been used to compute the geometries and energies of perindopril complexes. researchgate.netresearchgate.net Higher-level calculations, such as RI-MP2/aug-cc-pVDZ, have been employed to obtain more accurate stabilization energies between different parts of a molecular complex. cas.cz These methods are crucial for predicting properties such as molecular orbital energies, charge distributions, and vibrational frequencies, which can be correlated with experimental data from spectroscopy. sapub.org

Intermolecular Interactions and Supramolecular Chemistry of Perindopril Stereoisomers

The study of intermolecular interactions is essential for understanding the solid-state properties and biological activity of perindopril stereoisomers. These interactions govern how molecules pack in a crystal lattice and how they bind to their biological targets. researchgate.net

Symmetry-Adapted Perturbation Theory (SAPT) combined with DFT (DF-SAPT-DFT) is a powerful method for analyzing the nature of intermolecular forces. cas.cz This approach allows for the decomposition of the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. cas.cz Studies on perindopril erbumine have used this method to characterize the hydrogen bonds and other non-covalent interactions that stabilize the different conformers. cas.cz For instance, the interaction between the perindopril moiety and the counter-ion (e.g., tert-butylamine (B42293) or L-arginine) has been shown to be a complex interplay of these forces. researchgate.netcas.cz In the solid state, N-H···O and C-H···O hydrogen bonds are significant in stabilizing the crystal structure, forming a three-dimensional network. researchgate.net The characterization of these supramolecular synthons is also valuable for in silico molecular docking and modeling studies. researchgate.net

Prediction of Stereoisomer Stability in Various Environments

The relative stability of different stereoisomers of perindopril can be influenced by the surrounding environment, such as the solvent. Computational methods can predict these stability differences by incorporating solvent effects into the calculations. researchgate.netresearchgate.net

Continuum solvation models, like the CPCM and the Onsager model, are commonly used to simulate the effect of a solvent on the conformational equilibrium of a molecule. researchgate.net These models have been used to show that while in the gas phase a neutral complex of perindopril may be favored, in a polar solvent like water, an ionized form can become more stable. researchgate.netnih.gov For example, calculations have indicated that for perindopril L-arginine in water, the ionized form is significantly more favored. researchgate.netnih.gov The stability of stereoisomers is also a key factor in their chromatographic separation and can be investigated using techniques that combine experimental data with theoretical calculations. researchgate.net

Table 2: Calculated Relative Stability of Perindopril Complexes in Different Environments

| Complex | Environment | Computational Method | Finding | Reference |

| Perindopril Erbumine | Gas Phase | B3LYP/6-31G(d) | Neutral complex is more stable than ionic complexes. | researchgate.net |

| Perindopril Erbumine | Water | Becke3LYP/6-31G(d) with CPCM | Neutral complex remains the prevailing form. | researchgate.net |

| Perindopril L-Arginine | Gas Phase | HF/6-31G(d) | Neutral and ionic complexes are almost equally stable. | researchgate.netnih.gov |

| Perindopril L-Arginine | Water | B3LYP/6-31G(d) with CPCM | Ionized form is much more favored. | researchgate.netnih.gov |

In Silico Approaches for Pharmacological Profile Prediction and Drug Design Insights

In silico methods play a crucial role in modern drug discovery and development by predicting the pharmacological profiles of drug candidates and providing insights for the design of new, more effective molecules. For perindopril, these approaches can help to understand the structure-activity relationships (SAR) among its various stereoisomers. ontosight.ai

Perindopril has five chiral centers, leading to 32 possible stereoisomers. nih.gov The pharmacological activity of these stereoisomers can vary significantly, as the stereochemistry is critical for effective binding to the angiotensin-converting enzyme (ACE). ontosight.ainih.gov Computational modeling can be used to dock the different stereoisomers into the active site of ACE to predict their binding affinity and inhibitory potency. This information is invaluable for identifying the most active stereoisomers and for designing new analogues with improved pharmacological properties. For example, it has been shown that the oral absorption and activation of perindopril stereoisomers depend on the chirality of the perhydroindole ring junction carbons. nih.gov Furthermore, in silico approaches can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the stereoisomers, which is a critical aspect of drug development. nih.gov

Future Research Directions for (1''R)-1''-epi-Perindopril: Unlocking Novel Therapeutic Potential and Advanced Analytical Insights

While the primary therapeutic application of perindopril is well-established and centers on its active (S,S,S,S,S)-stereoisomer's ability to inhibit the angiotensin-converting enzyme (ACE), a vast and largely unexplored landscape of scientific inquiry surrounds its other stereoisomers, including (1''R)-1''-epi-Perindopril. The intricate relationship between stereochemistry and biological activity suggests that a deeper investigation into this specific epimer could unveil novel therapeutic applications, refine synthetic methodologies, and advance our understanding of stereoisomer-specific interactions. This article delineates key future research directions and unexplored avenues for (1''R)-1''-epi-Perindopril, focusing on alternative biological targets, innovative synthesis, advanced analytical monitoring, enzymatic mechanisms, and the application of artificial intelligence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。